2,2',4,6'-Tetrachlorodiphenyl ether

描述

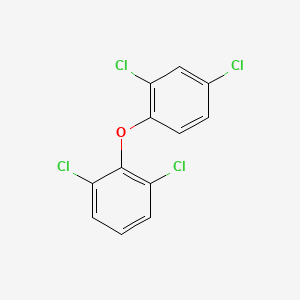

PCDEs are structurally analogous to polychlorinated biphenyls (PCBs) but feature an oxygen bridge between the aromatic rings. These compounds are environmental contaminants, often detected in industrial waste, incinerator fly ash, and biota .

属性

CAS 编号 |

147102-65-6 |

|---|---|

分子式 |

C12H6Cl4O |

分子量 |

308.0 g/mol |

IUPAC 名称 |

1,3-dichloro-2-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H |

InChI 键 |

DDQTXMCKLUKGCX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

The synthesis of 2,2’,4,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like ferric chloride to facilitate the chlorination process .

Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods often include multi-step processes with intermediate purification stages to remove by-products and unreacted starting materials .

化学反应分析

2,2’,4,6’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.

科学研究应用

2,2’,4,6’-Tetrachlorodiphenyl ether has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.

Biology: Research has been conducted on its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.

Medicine: Studies have explored its impact on human health, particularly its potential endocrine-disrupting properties.

Industry: It is used in the production of flame retardants and other industrial chemicals

作用机制

The mechanism of action of 2,2’,4,6’-Tetrachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxic effects, including disruption of endocrine function and induction of oxidative stress .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Chlorination Patterns and Planarity

- 2,2',4,4'-Tetrachlorodiphenyl ether (PCDE-47): Symmetrical chlorination at 2,2',4,4' positions reduces coplanarity, enhancing non-polar interactions. Henry's Law constant: $2.9 \times 10^{-2}$ (dimensionless) .

- Molecular weight: ~309.8 g/mol (calculated from C${12}$H$6$Cl$_4$O) .

- 2,2',4,6'-Tetrachlorodiphenyl ether : The asymmetric 2,2',4,6' substitution likely disrupts coplanarity, similar to PCDE-47, but with steric hindrance at the 6-position. This may reduce volatility compared to less chlorinated congeners.

Environmental Fate

- Henry's Law Constants : For tetrachloro-PCDEs, values range from $1.0 \times 10^{-2}$ (PCDE-68) to $5.8 \times 10^{-2}$ (PCDE-42), indicating moderate volatility . This compound is expected to fall within this range, favoring partitioning into organic matrices.

- Tetrachloro congeners like 2,2',4,6' are less persistent than penta- or hexachloro derivatives but more so than dichloro analogs .

Toxicological Profiles

Neurotoxicity and Calcium Homeostasis

- PCDE-47 (2,2',4,4') : Demonstrates moderate potency in perturbing neuronal Ca$^{2+}$ homeostasis, with a 28–35% stimulation of [$^3$H]PDBu binding at 100 µM .

- 3,3',4,4'-Tetrachlorodiphenyl ether (PCDE-77) : Lower activity in PKC translocation assays compared to PCDE-47, likely due to partial coplanarity reducing membrane interaction .

- This compound : Predicted to exhibit neurotoxic effects intermediate between PCDE-47 and PCDE-77, given its mixed ortho/meta substitution.

Enzymatic Induction and AhR Activation

- Ethoxyresorufin-O-deethylase (EROD) Induction : PCDEs with para chlorination (e.g., 3,3',4,4') show higher EROD induction, suggesting AhR activation. For example, 3,3',4,4'-tetrachloro-PCDE induces EROD in rat hepatoma cells .

- This compound: Limited data exist, but asymmetric substitution likely reduces AhR binding affinity compared to coplanar congeners.

Acute Toxicity in Model Organisms

- Hydra attenuata Assays : Hexachloro-PCDEs (e.g., 2,2',4,4',5,5') exhibit higher toxicity (EC$_{50}$ < 1 µM) than tetrachloro derivatives. This compound is expected to be less toxic due to fewer chlorine atoms .

- Rat Embryo Culture: Non-coplanar PCDEs like 2,2',4,4' disrupt embryonic development at higher concentrations (>10 µM) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。